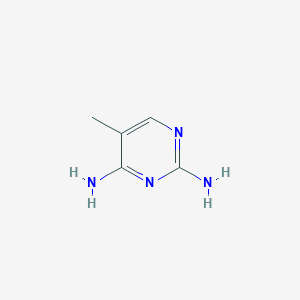

5-methylpyrimidine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYIYUOOCZCTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171804 | |

| Record name | 2,4-Diamino-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18588-37-9 | |

| Record name | 2,4-Diamino-5-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018588379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylpyrimidine 2,4 Diamine and Its Derivatives

Classical and Contemporary Approaches to Pyrimidine-2,4-Diamine Core Synthesis

The foundational pyrimidine-2,4-diamine core can be assembled through several established and modern synthetic routes.

Condensation Reactions for Pyrimidine (B1678525) Annulation

The most classical and widely employed method for constructing the pyrimidine ring is through the condensation of a three-carbon component with an N-C-N fragment, such as guanidine. bu.edu.eg This approach involves the reaction of guanidine with a β-dicarbonyl compound or its equivalent. For instance, the condensation of guanidine hydrochloride with ethyl cyanoacetate in the presence of a base like sodium methoxide is a common route to produce 2,4-diamino-6-hydroxypyrimidine. patsnap.com This intermediate can then be further modified to achieve the desired substitution pattern.

Another variation involves the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or guanidine. nih.govacs.org While the traditional Biginelli reaction yields dihydropyrimidinones, modifications using guanidine can lead to the formation of 2-imino-3,4-dihydropyrimidines, which are precursors to 2,4-diaminopyrimidines. nih.gov The reaction of guanidine with α-chlorocinnamonitriles has also been developed as a method for the synthesis of 2,4-diamino-6-arylpyrimidines. researchgate.net

A more direct protocol involves the condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride, to afford the pyrimidine product in a single step. nih.gov The general principle of these condensation reactions is the formation of the six-membered pyrimidine ring through the sequential formation of carbon-nitrogen bonds.

Table 1: Examples of Condensation Reactions for Pyrimidine Core Synthesis

| N-C-N Fragment | Three-Carbon Component | Catalyst/Conditions | Product Type |

| Guanidine | Ethyl Cyanoacetate | Sodium Methoxide | 2,4-Diamino-6-hydroxypyrimidine |

| Guanidine | β-Ketoester, Aldehyde | Acid catalyst | 2-Imino-3,4-dihydropyrimidine |

| Guanidine | α-Chlorocinnamonitriles | - | 2,4-Diamino-6-arylpyrimidine |

| Amides | Nitriles | Trifluoromethanesulfonic Anhydride | Substituted Pyrimidine |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyrimidine Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of pre-existing pyrimidine rings, particularly those bearing good leaving groups like halogens. wuxiapptec.comstackexchange.com Dihalopyrimidines, such as 2,4-dichloropyrimidine, are common starting materials. The regioselectivity of substitution at the C2 versus the C4 position is a critical consideration and is influenced by the electronic nature of the pyrimidine ring and the nucleophile. wuxiapptec.comstackexchange.com Generally, the C4 position is more susceptible to nucleophilic attack. stackexchange.com

For the synthesis of 2,4-diaminopyrimidines, a sequential SNAr reaction can be employed. For example, 2,4-dichloropyrimidine can be reacted with an amine nucleophile, which will preferentially substitute at the C4 position. A subsequent reaction with a different amine, often under more forcing conditions, can then substitute the chlorine at the C2 position. clockss.org The presence of electron-withdrawing or electron-donating groups on the pyrimidine ring can alter this selectivity. wuxiapptec.com Tertiary amines have been shown to exhibit excellent C2 selectivity in the SNAr amination of 5-substituted-2,4-dichloropyrimidines. nih.gov

This strategy is particularly useful for introducing diverse amino groups at the 2- and 4-positions. The reaction of 2-amino-4-chloropyrimidines with ammonia in a hydroxylated solvent is a direct method to produce 2,4-diaminopyrimidines. google.com

Multi-component Reactions and Oxidative Annulation Pathways

Modern synthetic chemistry has seen a rise in the use of multi-component reactions (MCRs) for the efficient construction of complex molecules in a single step. Several MCRs have been developed for pyrimidine synthesis. organic-chemistry.org For instance, a zinc chloride-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate allows for the synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org Microwave-assisted four-component, one-pot cyclocondensation reactions have also been reported for the synthesis of annulated pyridines, a strategy that can be adapted for pyrimidine synthesis. rsc.org

Oxidative annulation pathways offer another contemporary approach. An oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as a one-carbon source provides an efficient and eco-friendly route to pyrimidine derivatives. organic-chemistry.org Another example is the copper-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones, which proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to yield pyrimidines. organic-chemistry.org

Targeted Synthesis of 5-Methylpyrimidine-2,4-Diamine Analogues

Once the pyrimidine-2,4-diamine core is established, or concurrently with its formation, strategies are employed to introduce the methyl group at the 5-position and to append other functionalities.

Regioselective Functionalization and Methylation Strategies

The introduction of a methyl group at the C5 position of the pyrimidine ring requires regioselective control. One approach is to start with a precursor that already contains the desired 5-methyl substituent. For example, a β-ketoester with a methyl group at the α-position can be used in a condensation reaction with guanidine.

Alternatively, a pre-formed pyrimidine-2,4-diamine can be functionalized. Direct methylation of the pyrimidine ring can be challenging due to the potential for N-methylation of the amino groups. Therefore, indirect methods are often preferred. For instance, the 5-position can be halogenated, for example, by iodination with N-iodosuccinimide, to introduce a leaving group. mdpi.comnih.gov This 5-iodo intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a methylating agent like methylboronic acid or trimethylstannane to introduce the methyl group.

Introduction of Diverse Side Chains and Heterocyclic Moieties

The synthesis of analogues of this compound often involves the introduction of various side chains and heterocyclic moieties at different positions of the pyrimidine ring. The SNAr reaction on a halogenated pyrimidine core is a versatile method for this purpose. For instance, starting from 2,4-diamino-6-chloropyrimidine, various nucleophiles can be introduced at the 6-position. mdpi.com The treatment of 2,4-diamino-6-chloropyrimidine with substituted methanols in the presence of a base like sodium hydride generates the corresponding 6-alkoxy derivatives. mdpi.com Similarly, aryl thiols can be appended at the 6-position via an oxidative addition reaction to yield 6-arylthio derivatives. nih.gov

Furthermore, the amino groups at the 2- and 4-positions can be functionalized. For instance, they can be acylated or alkylated to introduce a wide range of substituents. The synthesis of classical antifolates often involves coupling the pyrimidine-2,4-diamine core with a benzoic acid derivative, which is then linked to an amino acid like L-glutamic acid. nih.gov The versatility of these synthetic strategies allows for the creation of a large library of this compound analogues with diverse functionalities for various applications, including as potential anticancer agents. nih.gov

Stereoselective Synthetic Pathways for Pyrimidine-Based Nucleosides

The synthesis of pyrimidine-based nucleosides, where a pyrimidine base is attached to a sugar moiety, presents a significant stereochemical challenge. Controlling the configuration at the anomeric carbon (C1') of the sugar is crucial for the biological activity of the resulting nucleoside.

One of the most widely applied methods for achieving high stereoselectivity is the Vorbrüggen reaction. This method involves a Lewis acid-catalyzed condensation of a protected and activated aldofuranose derivative with a silylated pyrimidine base. nih.gov In reactions involving O-acylated ribofuranose derivatives, high β-selectivity is typically achieved due to the neighboring group participation of the C-2 ester group, which forms an intermediate acyloxonium ion. nih.govresearchgate.net This directs the incoming nucleobase to attack from the opposite (beta) face.

Another strategy involves the derivatization of a β-aldofuranosyl amine, followed by the construction of the pyrimidine ring onto the pre-existing sugar amine through a heterocyclization reaction. nih.gov A novel approach has been developed for synthesizing pyrimidine nucleosides in a two-step procedure starting from glycosyl 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives, which then react with isocyanates to form the pyrimidine ring. nih.govresearchgate.net This method provides a complementary route to traditional condensation strategies.

Furthermore, stereocontrolled synthesis of novel pyrimidine C-nucleosides, where the sugar is linked to the pyrimidine via a C-C bond, has been accomplished starting from precursors like α,α,α′,α′-tetrabromoacetone and furfuryl acetate. nih.gov

Table 1: Comparison of Stereoselective Nucleoside Synthesis Strategies

| Method | Key Features | Stereochemical Control Mechanism | Typical Selectivity |

| Vorbrüggen Reaction | Lewis acid-catalyzed condensation of a protected sugar with a silylated base. nih.gov | Neighboring group participation from the C2'-acyl group forms an acyloxonium ion intermediate. nih.gov | High β-selectivity |

| Base Heterocyclization | Stepwise construction of the pyrimidine ring onto a pre-existing β-furanosyl amine. nih.gov | The stereochemistry is pre-determined by the starting sugar amine. | High β-selectivity |

| C-Nucleoside Synthesis | Formation of a C-C bond between the sugar and the pyrimidine ring. nih.gov | Stereocontrol is dictated by the specific reaction pathway and starting materials. nih.gov | Varies with method |

Advanced Synthetic Techniques and Process Optimization

Modern organic synthesis has introduced a variety of advanced techniques to improve the efficiency, selectivity, and environmental footprint of preparing complex molecules like this compound. These include sophisticated catalytic systems and rigorous process optimization.

Catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have become indispensable for the synthesis of substituted pyrimidines. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a halogenated pyrimidine and an aryl or heteroaryl boronic acid. researchgate.netmdpi.com

This approach is highly valuable for creating derivatives of this compound. The synthesis typically begins with a dihalogenated pyrimidine, such as 2,4-dichloro-5-methylpyrimidine. Due to the different electronic environments of the chlorine atoms at the C2 and C4 positions, regioselective coupling can be achieved. The C4 position is generally more reactive towards oxidative addition of palladium, allowing for the selective substitution at this position first. mdpi.com

The reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base and a suitable solvent. mdpi.commdpi.comtandfonline.com Subsequent nucleophilic aromatic substitution can then be used to introduce the amino groups at the C2 and C4 positions to complete the synthesis of the target diamine structure. The versatility of the Suzuki reaction allows for the introduction of a wide array of substituents, making it a key strategy for generating libraries of pyrimidine derivatives for biological screening. nih.gov

Table 2: Example of Suzuki Cross-Coupling for Pyrimidine Synthesis

| Halogenated Pyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Dioxane/H₂O | 96 | mdpi.com |

| 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Dioxane/H₂O | 92 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 89 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 91 | mdpi.com |

Beyond classical condensation reactions, significant research has focused on developing novel synthetic routes to the pyrimidine core. These innovative methods often offer improved efficiency, atom economy, and access to unique substitution patterns.

One modern approach is the [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals. This process can proceed under catalyst- and solvent-free conditions to yield trisubstituted and tetrasubstituted pyrimidine derivatives. mdpi.com Another strategy involves metal-catalyzed [2+2+2] cycloadditions. For instance, gold complexes can catalyze the cycloaddition of ynamides with nitriles to produce 4-aminopyrimidines, while zirconium can mediate the cyclization of alkynes with two molecules of nitriles to form polysubstituted pyrimidines. mdpi.com

Other novel routes include:

A ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate to form 4,5-disubstituted pyrimidines. organic-chemistry.org

An efficient copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles, providing a direct route to 2,4,6-trisubstituted pyrimidines. organic-chemistry.org

The synthesis of 2,4-diamino-6-substituted pyrimidines via the reaction of 2,4-diamino-6-chloropyrimidine with nucleophiles generated from alcohols and sodium hydride in DMSO. mdpi.com

These process innovations provide versatile and powerful alternatives to traditional methods, enabling the rapid construction of complex pyrimidine libraries.

Systematic optimization of reaction parameters is critical for maximizing the yield, purity, and selectivity of a synthetic process, making it viable for larger-scale production. This involves the careful study of variables such as temperature, reaction time, solvent, catalyst loading, and the nature and concentration of reagents.

For instance, in the synthesis of 4,6-dihydroxy-2-methyl pyrimidine, the Taguchi experimental design method was used to determine the optimal conditions. researchgate.net This study identified that a sodium methoxide concentration of 18%, a reaction time of 180 minutes, and a specific molar ratio of reactants led to a maximized yield of 88.5%. researchgate.net

In the context of Suzuki cross-coupling reactions, optimization is crucial for achieving high regioselectivity and yield. A thorough screening of conditions for the coupling of 2,4-dichloropyrimidines found that microwave irradiation for a short duration (15 minutes) with a very low catalyst loading (0.5 mol%) of Pd(PPh₃)₄ was highly efficient. mdpi.com Similarly, studies on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine optimized the reaction by examining various bases and solvents, concluding that K₃PO₄ as the base and 1,4-dioxane as the solvent provided the best yields. mdpi.com

The development of a library of 2-amino-4,6-disubstituted-pyrimidine derivatives was facilitated by a reliable and efficient three-component reaction, which allowed for a comprehensive exploration of the structure-activity relationship by varying starting materials. nih.gov Such optimization efforts are essential for developing economic and scalable processes for the production of this compound and its analogs.

Structure Activity Relationship Sar and Structural Optimization Studies of 5 Methylpyrimidine 2,4 Diamine Derivatives

Dihydrofolate Reductase (DHFR) Inhibitors: Structural Determinants of Potency and Selectivity

Derivatives of 5-methylpyrimidine-2,4-diamine are well-established inhibitors of dihydrofolate reductase, an essential enzyme in the synthesis of nucleic acid precursors. The foundational 2,4-diaminopyrimidine (B92962) moiety is critical for binding to the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate.

Analysis of Amino Group Substitutions at C2 and C4 of the Pyrimidine (B1678525) Ring

The 2,4-diamino groups of the pyrimidine ring are fundamental for the interaction with DHFR, forming key hydrogen bonds with conserved amino acid residues in the active site, such as Asp27 in E. coli DHFR. These interactions anchor the inhibitor within the enzyme's binding pocket.

While substitutions on these amino groups are generally less tolerated than modifications at the 5-position, they have been investigated to fine-tune the physicochemical properties and selectivity of the inhibitors. The introduction of small alkyl or other functional groups can influence the solubility, cell permeability, and pharmacokinetic profile of the compounds. However, any substitution that disrupts the crucial hydrogen bonding interactions with the enzyme can lead to a significant loss of inhibitory activity. The planarity and basicity of the 2,4-diaminopyrimidine system are considered essential for effective binding.

Role of Hydrophobic and Steric Interactions in Enzyme Specificity

The specificity of this compound derivatives for DHFR from different species (e.g., bacterial vs. human) is largely governed by hydrophobic and steric interactions between the 5-substituent and non-conserved amino acid residues in the active site. The active site of DHFR is characterized by a large hydrophobic pocket adjacent to the pteridine (B1203161) binding site.

Site-directed mutagenesis studies have underscored the importance of these interactions. For example, replacing a conserved hydrophobic residue like phenylalanine-31 in E. coli DHFR with a valine significantly increases the dissociation constant of 2,4-diamino-6,7-dimethylpteridine, a classical inhibitor, highlighting the critical role of hydrophobic contacts. imicams.ac.cn The design of species-selective inhibitors often exploits differences in the size and shape of this hydrophobic pocket. By tailoring the 5-substituent to fit optimally within the active site of the target organism's DHFR while sterically clashing with that of the host's enzyme, a high degree of selectivity can be achieved.

Kinase Inhibitors: Scaffold Modifications for Enhanced Inhibitory Profiles

The this compound core has also been successfully adapted for the development of potent kinase inhibitors. By fusing a pyridine (B92270) ring to the pyrimidine core, the pyrido[2,3-d]pyrimidine (B1209978) scaffold is formed, which serves as a versatile template for targeting the ATP-binding site of various kinases.

Design and Synthesis of Pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) Kinase Inhibitors

The synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine derivatives often involves the condensation of a substituted pyrimidine with a suitable three-carbon unit to construct the fused pyridine ring. These synthetic strategies allow for the introduction of diverse substituents at various positions of the bicyclic system, enabling the exploration of SAR for different kinase targets.

These compounds have demonstrated significant inhibitory effects against a range of kinases, including tyrosine kinases (TKs), phosphatidylinositol-3-kinase (PI3K), and cyclin-dependent kinases (CDKs). The 2,4-diamino substitution pattern facilitates interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.

Structure-Guided Design of Cyclin-Dependent Kinase (CDK2/CDK9) Dual Inhibitors

The development of dual inhibitors targeting multiple kinases is an emerging strategy in cancer therapy to overcome drug resistance and improve efficacy. The 2,4-diaminopyrimidine scaffold has been employed in the structure-guided design of dual inhibitors of CDK2 and CDK9, two kinases involved in cell cycle regulation and transcriptional control.

SAR studies on a series of N2,N4-disubstituted pyrimidine-2,4-diamines have identified potent dual inhibitors of CDK2/cyclin A and CDK9/cyclin T1. rsc.orgnih.gov These studies revealed that substitutions on the N2 and N4 positions with various aryl and heteroaryl groups can modulate the potency and selectivity against different CDKs. Docking studies have provided insights into the binding modes of these inhibitors, guiding further molecular optimization.

The following table presents the inhibitory activities of selected N2,N4-disubstituted pyrimidine-2,4-diamine derivatives against CDK2 and CDK9.

| Compound ID | N2-Substituent | N4-Substituent | CDK2/cyclin A IC50 (nM) | CDK9/cyclin T1 IC50 (nM) |

| 3c | 4-fluorophenyl | 3-ethynylphenyl | 210 | 65 |

| 3g | 4-fluorophenyl | 4-phenoxyphenyl | 83 | 110 |

| 2a | 4-fluorophenyl | phenyl | 160 | 180 |

| 2d | 4-fluorophenyl | 4-methoxyphenyl | 130 | 170 |

This table showcases the dual inhibitory potential of N2,N4-disubstituted pyrimidine-2,4-diamines against CDK2 and CDK9, with compounds 3c and 3g showing potent activity against both kinases. rsc.org

Exploration of Janus Kinase (JAK) Family Inhibition by Pyrimidine-2,4-Diamines

The 2,4-diaminopyrimidine scaffold has been extensively investigated as a core structure for the development of inhibitors targeting the Janus kinase (JAK) family of tyrosine kinases, which are crucial mediators in cytokine signaling pathways. nih.govresearchgate.net Dysregulation of JAK signaling is implicated in various inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms (MPNs). nih.govnih.gov Consequently, designing potent and selective JAK inhibitors based on this scaffold is a significant area of therapeutic research.

A key mutation, JAK2V617F, is a major driver in most MPNs, making selective inhibition of JAK2 a primary therapeutic goal to minimize side effects associated with inhibiting other JAK isoforms. nih.gov Research into N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives has led to the discovery of highly potent and selective JAK2 inhibitors. nih.gov Systematic structural exploration, starting from a tetrahydroisoquinoline-based lead compound, resulted in the identification of compound A8 . This compound demonstrated exceptional potency against JAK2 kinase with an IC₅₀ value of 5 nM. Furthermore, it exhibited significant selectivity, with 38.6-fold selectivity for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2. nih.gov

In another study, a series of pyrazol-3-yl pyrimidin-4-amines was developed, leading to the discovery of AZD1480 (9e), a potent JAK2 inhibitor. nih.gov This compound effectively inhibits JAK2 V617F signaling and proliferation in relevant cell lines and has shown in vivo efficacy. nih.gov The design of pyrimidine-4,6-diamine derivatives has also yielded inhibitors with high selectivity for JAK3, such as compound 11e , which achieved an IC₅₀ of 2.1 nM. nih.gov The selectivity of this compound is attributed to its potential interaction with a unique cysteine residue (Cys909) present in the JAK3 active site. nih.gov

| Compound | Target | Activity (IC₅₀) | Selectivity Profile | Reference |

|---|---|---|---|---|

| A8 | JAK2 | 5 nM | 38.6-fold vs JAK1, 54.6-fold vs JAK3, 41.2-fold vs TYK2 | nih.gov |

| AZD1480 | JAK2 | Potent inhibitor | Inhibits JAK2 V617F signaling | nih.gov |

| 11e | JAK3 | 2.1 nM | High selectivity over other JAK kinases | nih.gov |

Other Biological Targets: SAR for Diverse Therapeutic Applications

MutT Homolog 1 (MTH1) Inhibitors: Structural Requirements for Hydrolase Activity Inhibition

The MutT Homolog 1 (MTH1) enzyme plays a crucial role in sanitizing oxidized nucleotide pools, preventing the incorporation of damaged bases into DNA, a function that cancer cells are particularly dependent on. nih.gov Inhibition of MTH1 has been explored as a potential anti-cancer strategy. nih.govacs.org While various scaffolds have been investigated, structure-activity relationship (SAR) studies have elucidated key requirements for potent MTH1 inhibition.

For aminopyrimidine-based inhibitors, a critical interaction involves the aniline (B41778) portion of the molecule. The replacement of the aniline with an aryl ether in one series of compounds resulted in a more than 1000-fold reduction in activity against MTH1, highlighting the importance of this specific hydrogen bond-donating group for target engagement. acs.org Further SAR exploration focused on substitutions on the aniline ring revealed a consistent preference for substitution at the ortho position over the meta or para positions. acs.org The introduction of polar substituents, such as an ethyl sulphone group at the ortho position, was found to be particularly beneficial. This modification not only maintained or increased potency but also improved physicochemical properties by lowering the distribution coefficient (log D), which is advantageous for drug development. acs.org These findings underscore that while the core scaffold provides a foundation, specific substitutions and key interacting moieties are essential for potent MTH1 hydrolase activity inhibition.

Anti-infective Agents: Specific SAR for Antibacterial, Antifungal, and Antimalarial Activity

The 2,4-diaminopyrimidine core is a classic "privileged scaffold" in the development of anti-infective agents, primarily due to its ability to mimic the pteridine ring of folic acid and inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism for many pathogens. mdpi.comnih.gov

Antibacterial Activity: In the context of antibacterial agents, particularly against Mycobacterium tuberculosis (Mtb), the 2,4-diaminopyrimidine scaffold has been used to design selective inhibitors of Mtb-DHFR. mdpi.com A key feature of Mtb-DHFR that is absent in human DHFR is a glycerol (B35011) binding site, which has been exploited to achieve selectivity. SAR studies have shown that attaching side chains of appropriate size and hydrophilicity to the pyrimidine core allows them to occupy this glycerol binding site. For instance, compound 16l from a synthesized series demonstrated potent anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL and significant selectivity against mammalian Vero cells. mdpi.com This indicates that the side chain's ability to effectively bind within this unique site is a critical determinant of both potency and selectivity. mdpi.com

Antimalarial and Anti-parasitic Activity: The 2,4-diaminopyrimidine structure has a long history in antimalarial drug discovery. acs.orgnih.govnih.gov These compounds act as DHFR inhibitors in Plasmodium falciparum, the parasite responsible for malaria. More recently, this scaffold has been investigated for activity against other parasites. A screening campaign against Trypanosoma brucei, the causative agent of African sleeping sickness, identified 4-(benzyloxy)pyrimidine-2,6-diamine (LIB_66 ) as a potent inhibitor of the parasite's pteridine reductase 1 (TbPTR1). nih.gov Subsequent SAR studies on derivatives of LIB_66 confirmed that the 2,4-diaminopyrimidine moiety is preferred for binding, likely because it resembles the natural biopterin (B10759762) substrates of the enzyme. nih.gov

| Compound | Target Organism/Enzyme | Activity | Key SAR Feature | Reference |

|---|---|---|---|---|

| 16l | Mycobacterium tuberculosis (Mtb-DHFR) | MIC = 6.25 μg/mL | Side chain occupies glycerol binding site for selectivity. | mdpi.com |

| LIB_66 | Trypanosoma brucei (TbPTR1) | Potent inhibitor | 2,4-diaminopyrimidine core mimics natural substrates. | nih.gov |

Investigation of Pyrimidine-2,4-Diamine Scaffolds for Novel Molecular Target Engagement

The versatility of the 2,4-diaminopyrimidine scaffold extends beyond its traditional role in DHFR inhibition, with numerous studies demonstrating its utility in targeting a wide array of other proteins, particularly protein kinases involved in oncology. nih.govnih.gov This scaffold serves as an effective hinge-binding motif for many kinase inhibitors.

Recent research has identified novel 2,4-diarylaminopyrimidine derivatives as potent anti-thyroid cancer agents that function by inhibiting Focal Adhesion Kinase (FAK). nih.gov The distinctive 2,4-diaminopyrimidine structure of the FAK inhibitor TAE-226 has served as a foundation for the design of new anticancer agents. nih.gov Similarly, derivatives of this scaffold have been designed as potent inhibitors of c-Jun N-terminal kinase (JNK), a key player in stress signaling pathways. rsc.org

The scaffold has also been successfully employed in the development of inhibitors for cell cycle-related kinases. A series of 2,4-diaminopyrimidine derivatives were synthesized as potent and selective inhibitors of Cyclin-Dependent Kinase 7 (CDK7). acs.org The representative compound 22 from this series effectively inhibited the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells. acs.org Furthermore, the aminopyrimidine core has been utilized to create dual-target inhibitors, such as compounds that simultaneously inhibit BRD4 and Polo-like kinase 1 (PLK1), offering a multi-pronged approach to cancer therapy. mdpi.comnih.gov The adaptability of the 2,4-diaminopyrimidine core makes it a valuable starting point for engaging novel and diverse molecular targets for various therapeutic applications. rsc.orgnih.gov

| Target Class | Specific Target | Representative Compound/Series | Therapeutic Application | Reference |

|---|---|---|---|---|

| Non-receptor Tyrosine Kinase | FAK | TAE-226 derivatives | Anti-thyroid Cancer | nih.gov |

| Mitogen-Activated Protein Kinase | JNK | 2,4-diaminopyrimidines | Inflammation/Cancer | rsc.org |

| Cyclin-Dependent Kinase | CDK7 | Compound 22 | Cancer | acs.org |

| Dual Kinase / Epigenetic | BRD4 / PLK1 | Aminopyrimidine-diones | Cancer | mdpi.com |

Molecular Mechanisms of Action and Enzyme Interaction Dynamics

Elucidation of Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govpatsnap.com THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, making DHFR a vital target for therapeutic intervention in cell proliferation. patsnap.commdpi.comresearchgate.net The 2,4-diaminopyrimidine (B92962) moiety, a core feature of 5-methylpyrimidine-2,4-diamine, is a classic structural motif found in numerous DHFR inhibitors. nih.govwikipedia.org

Compounds containing the 2,4-diaminopyrimidine ring, such as this compound, function as competitive inhibitors of DHFR. nih.gov They are structural analogues of the pteridine (B1203161) ring of the natural substrate, dihydrofolate. wikipedia.org This structural mimicry allows them to bind to the enzyme's active site, physically occupying the same space as DHF. By binding to the active site, the inhibitor prevents the substrate from accessing the catalytic residues, thereby blocking the conversion of DHF to THF. nih.govmdpi.com This interruption of the folate pathway leads to a deficiency in the necessary precursors for DNA synthesis, ultimately arresting cell division. nih.gov

The high-affinity binding of 2,4-diaminopyrimidine-based inhibitors to the DHFR active site is governed by a network of specific molecular interactions with key amino acid residues. The active site of DHFR contains a cavity that is both electronegative and hydrophobic, which complements the features of the inhibitor. nih.gov The 2,4-diamino group is particularly crucial for establishing strong hydrogen bonds with acidic residues within the active site.

Studies on related diaminopyrimidine and diaminotriazine inhibitors have revealed a conserved pattern of interactions. nih.gov The diaminopyrimidine core commonly forms critical hydrogen bonds with the side chain of residue Aspartate 54 (D54). Furthermore, the inhibitor's aromatic ring system often engages in favorable interactions with other residues, such as sulfur-aromatic interactions with Methionine 55 (M55) and halogen-aromatic or hydrophobic interactions with the phenyl ring of Phenylalanine 116 (F116). nih.gov These interactions anchor the inhibitor firmly within the active site, contributing to its potent inhibitory activity.

| Amino Acid Residue | Typical Interaction Type | Role in Binding |

|---|---|---|

| Aspartate 54 (D54) | Hydrogen Bonding | Acts as a primary anchor for the 2,4-diamino group. |

| Methionine 55 (M55) | Sulfur-Aromatic / Hydrophobic | Contributes to the stabilization of the inhibitor's ring system within the active site. |

| Phenylalanine 116 (F116) | Hydrophobic / π-π Stacking | Provides a hydrophobic surface that interacts favorably with the inhibitor's structure. |

The interaction between an inhibitor and DHFR is not a simple lock-and-key process but a dynamic one involving significant conformational changes in the enzyme. nih.gov DHFR is known to exist in multiple conformational states, such as "closed" and "occluded" forms, which are essential for its catalytic cycle. nih.govnih.gov The binding of a substrate or an inhibitor can shift the equilibrium between these states.

Potent inhibitors like those based on the 2,4-diaminopyrimidine scaffold can induce a specific conformation upon binding, a phenomenon known as induced fit. This binding can stabilize the enzyme in a state that is catalytically inactive. Research has shown that while the substrate binding promotes dynamic fluctuations necessary for catalysis, inhibitor binding can restrict these motions. nih.gov This leads to a "dynamically dysfunctional" enzyme, where distal loops and other regions of the protein lose the flexibility required for the catalytic cycle, effectively trapping the enzyme in a non-productive conformation. nih.gov

Kinase Inhibition: ATP-Competitive Binding and Allosteric Modulation

The 2,4-diaminopyrimidine scaffold is also a privileged structure for the inhibition of protein kinases, a large family of enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein. mdpi.comed.ac.uk Dysregulation of kinase activity is a hallmark of many diseases. ed.ac.uk

The vast majority of small-molecule kinase inhibitors, including many 2,4-diaminopyrimidine derivatives, are ATP-competitive. nih.govoup.com These inhibitors are designed to bind in the ATP-binding pocket located in the cleft between the N- and C-terminal lobes of the kinase domain. researchgate.net To effectively compete with the high intracellular concentrations of ATP, these inhibitors must bind with high affinity. nih.gov

The pyrimidine (B1678525) ring serves as an effective mimic of the adenine (B156593) base of ATP. mdpi.com It typically forms one to three crucial hydrogen bonds with the "hinge region" of the kinase, a short segment of amino acids that connects the two lobes of the catalytic domain. nih.govnih.gov This interaction with the hinge is a common feature that anchors most ATP-competitive inhibitors in the active site, preventing ATP from binding and thereby inhibiting the phosphotransfer reaction. mdpi.com

A significant challenge in developing kinase inhibitors is achieving selectivity, as the ATP-binding site is highly conserved across the more than 500 kinases in the human kinome. oup.comresearchgate.net Poor selectivity can lead to off-target effects. Selectivity is achieved by exploiting subtle variations in the amino acid residues that line the ATP-binding pocket, beyond the conserved hinge region. nih.gov

Structural modifications to the 2,4-diaminopyrimidine core allow the inhibitor to extend into less conserved regions, often referred to as "selectivity pockets," adjacent to the primary ATP-binding site. researchgate.netresearchgate.net The 5-methyl group and other substituents on the pyrimidine ring can be tailored to form specific hydrophobic or hydrogen-bonding interactions with these unique pockets, favoring binding to one kinase isoform over others. nih.gov Additionally, some inhibitors achieve selectivity by inducing and stabilizing an inactive conformation of the kinase, such as the "DFG-out" conformation, where key residues in the activation loop are flipped. researchgate.netacs.org Since the ability to adopt this conformation varies among kinases, inhibitors that bind to this state can exhibit high selectivity. acs.org

| Structural Feature/Mechanism | Description | Basis of Selectivity |

|---|---|---|

| Hinge Binding | Hydrogen bonding between the pyrimidine core and the kinase hinge region. | Provides primary binding affinity but is a highly conserved interaction, offering low selectivity. |

| Exploiting Selectivity Pockets | Substituents on the core scaffold extend into adjacent, less conserved pockets. | Differences in the size, shape, and chemical nature of these pockets among kinases allow for isoform-specific interactions. |

| Stabilizing Inactive Conformations (e.g., DFG-out) | Inhibitor binds to and stabilizes a catalytically inactive state of the enzyme. | Not all kinases can readily adopt the same inactive conformations, leading to differential binding affinity. researchgate.netacs.org |

| Allosteric Modulation | Inhibitor binds to a site distinct from the ATP pocket, inducing a conformational change that prevents ATP binding or catalysis. nih.gov | Allosteric sites are generally not conserved, offering a high potential for developing highly selective inhibitors. nih.gov |

Regulation of Downstream Cellular Signaling Pathways (e.g., Cell Cycle Progression, Apoptosis)

While specific studies detailing the direct effects of this compound on cell cycle progression and apoptosis are not extensively available, research on structurally related 2,4-diaminopyrimidine derivatives provides significant insights into the potential regulatory roles of this chemical scaffold on these fundamental cellular processes.

Mechanistic studies on novel 2,4-diamino-5-methyleneaminopyrimidine derivatives have demonstrated their capacity to induce both cell cycle arrest and apoptosis in a concentration-dependent manner in human colon carcinoma (HCT116) cells. nih.gov This suggests that the 2,4-diaminopyrimidine core can serve as a foundational structure for compounds that directly interfere with the cellular machinery governing cell division and programmed cell death.

Further illustrating the potential of this chemical class, another novel 2,4-diarylaminopyrimidine hydrazone derivative was found to inhibit the proliferation and migration of thyroid cancer cells. nih.gov The anti-proliferative effects of some dispiropiperazine derivatives, which also feature a core structure that can mimic aspects of diaminopyrimidines, have been linked to their ability to induce cell cycle arrest at the G2/M phase, followed by the induction of apoptosis and necrosis. nih.gov Such compounds were also observed to cause a significant reduction in the expression of cyclin B1, a key regulatory protein for entry into mitosis. nih.gov

These findings collectively suggest that the 2,4-diaminopyrimidine scaffold is a promising pharmacophore for the development of agents that can modulate critical signaling pathways controlling cell proliferation and survival. The precise mechanisms and downstream targets for this compound itself, however, remain an area for further dedicated investigation.

Insights into Other Enzyme and Receptor Binding Mechanisms

Beyond their well-documented effects on dihydrofolate reductase, 2,4-diaminopyrimidine derivatives have been shown to interact with a variety of other enzymes and receptors, contributing to their diverse biological activities.

The MutT homolog 1 (MTH1) protein, a hydrolase that sanitizes the nucleotide pool by removing oxidized purines, has emerged as a significant target in oncology. The inhibition of MTH1 can lead to the incorporation of damaged nucleotides into DNA, resulting in DNA damage and cell death, particularly in cancer cells.

The 2,4-diaminopyrimidine scaffold has been identified as a key structural feature in some potent MTH1 inhibitors. nih.gov Crystallographic studies of MTH1 in complex with inhibitors have revealed that specific residues within the active site are crucial for binding and specificity. One such critical residue is Asparagine 33 (Asn33), which interacts with both the 2-amino group and the N3 of the guanine (B1146940) base of the natural substrate, 8-oxo-dGMP. nih.gov

Inhibitors containing a 2,4-diaminopyrimidine moiety, such as TH287, are able to mimic these key interactions. The 2-amino and 4-amino groups of the pyrimidine ring can form crucial hydrogen bonds with residues in the MTH1 active site, including Asn33 and Aspartate 119 (Asp119). nih.gov This mimicry of the natural substrate's binding mode is fundamental to the inhibitory potency of these compounds. The data below summarizes the inhibitory concentrations of some diaminopyrimidine-based compounds against MTH1.

| Compound | MTH1 IC50 (nM) |

| (S)-ethoxyphenyl analogue 23 | ≤1 |

| (S)-N-methyl-1-phenylethan-1-amine 25 | 0.49 |

| 2-aminotriazolopyridine 32 | 13 |

This table presents the half maximal inhibitory concentration (IC50) values of select compounds with a 2,4-diaminopyrimidine or a bioisosteric core against MTH1, demonstrating the potency of this scaffold in MTH1 inhibition. nih.gov

The most well-established mechanism of action for the broad-spectrum anti-infective properties of 2,4-diaminopyrimidines is the inhibition of dihydrofolate reductase (DHFR). nih.govdundee.ac.ukchemrxiv.orgnih.gov DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA replication and cellular growth.

The 2,4-diaminopyrimidine structure acts as a competitive inhibitor of DHFR, binding to the active site with high affinity and preventing the binding of the natural substrate, dihydrofolate. nih.gov The broad-spectrum activity of these compounds, exemplified by the antibacterial agent trimethoprim, stems from the highly conserved nature of the DHFR enzyme across a wide range of bacteria. nih.gov While DHFR is also present in eukaryotes, including humans, successful 2,4-diaminopyrimidine-based drugs exhibit a significantly higher affinity for the microbial enzyme, which accounts for their selective toxicity.

The development of novel 2,4-diaminopyrimidine derivatives continues to be a promising strategy for combating emerging and drug-resistant pathogens, including nontuberculous mycobacteria and Bacillus anthracis. dundee.ac.uknih.gov

Histamine (B1213489) N-methyltransferase (HNMT) is a key enzyme in the metabolic inactivation of histamine, a crucial neurotransmitter and mediator of inflammatory responses. nih.govnih.gov Inhibition of HNMT can lead to increased histamine levels in the brain, a strategy being explored for the treatment of certain neurological disorders. nih.govmdpi.com

Several drugs containing the 2,4-diaminopyrimidine scaffold, such as the antifolate drug metoprine (B1676516), have been identified as potent inhibitors of HNMT. nih.govnih.gov Structural and molecular modeling studies have provided detailed insights into the mechanism of this inhibition. These inhibitors occupy the histamine-binding site of HNMT, thereby physically blocking the access of the substrate. nih.gov

The binding of these inhibitors is stabilized by a network of molecular interactions within the active site. Aromatic residues, such as Phenylalanine 9 (Phe9), Tyrosine 15 (Tyr15), and Phenylalanine 19 (Phe19), near the N-terminus of HNMT can adopt different conformations to accommodate the rigid hydrophobic groups of the inhibitors. nih.gov This shape complementarity between the aromatic side chains of the enzyme and the aromatic rings of the inhibitors is a major contributor to the tight binding. Furthermore, hydrogen bonds can be formed between the inhibitor and key residues in the binding pocket, such as Glutamate 28 (Glu28), Glutamine 143 (Gln143), and Asparagine 283 (Asn283), further stabilizing the enzyme-inhibitor complex. mdpi.com

The table below highlights the inhibition constants (Ki) for metoprine against HNMT, illustrating its potency.

| Inhibitor | Target Enzyme | Ki (nM) |

| Metoprine | HNMT | 100 |

This table shows the inhibitory constant (Ki) of the 2,4-diaminopyrimidine-containing drug, metoprine, against Histamine N-Methyltransferase (HNMT). nih.gov

Computational Chemistry and in Silico Approaches in 5 Methylpyrimidine 2,4 Diamine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. One of the primary applications of QSAR models is the prediction of the biological activity of untested compounds based on their molecular structures nih.gov.

Predictive QSAR models are crucial for forecasting the biological activity and potency of novel 5-methylpyrimidine-2,4-diamine analogues. These models are developed using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to correlate molecular descriptors with inhibitory activities, often expressed as pIC₅₀ values tandfonline.com.

In a study on pyrimidine-4,6-diamine derivatives as Janus kinase 3 (JAK3) inhibitors, a robust QSAR model was developed using MLR. nih.gov This initial model was further refined with an ANN approach to minimize prediction errors. nih.gov The performance of these models is rigorously validated to ensure their predictive power. Key statistical metrics used for validation include the coefficient of determination (R²) for the training set, the cross-validation coefficient (Q²), and the R² value for an external test set (R²_pred). For the pyrimidine-4,6-diamine derivatives, the MLR and ANN models showed strong performance, with R² values of 0.89 and 0.95, respectively nih.gov. The precision of such models can be assessed using leave-one-out cross-validation, which yielded a Q² value of 0.65 in one study nih.gov.

The table below summarizes the performance of typical QSAR models developed for pyrimidine-diamine scaffolds.

| Model Type | R² | Q² | Application |

| Multiple Linear Regression (MLR) | 0.89 | 0.65 | Prediction of JAK3 inhibitory potency nih.gov |

| Artificial Neural Network (ANN) | 0.95 | N/A | Refinement of JAK3 inhibitory prediction nih.gov |

These models serve as powerful tools to virtually screen and prioritize new derivatives for synthesis, thereby streamlining the drug discovery pipeline.

A critical outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. These descriptors are numerical values that characterize the chemical structure in terms of its physicochemical, electronic, or steric properties.

For pyrimidine-2,4-dione derivatives, which share structural similarities, QSAR studies have identified several key descriptors that govern their inhibitory activity against HIV reverse transcriptase-associated RNase H. imist.maresearchgate.net These include:

Lipophilicity (logP): QSAR analyses on anti-malarial 2,4-diamino-pyrimidines have indicated that lipophilicity is a key driver for improving activity nih.gov.

Electronic Properties (LUMO energy): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is an important quantum chemical descriptor that can influence a molecule's ability to accept electrons and interact with biological targets imist.maresearchgate.net.

Hydrogen Bonding Capacity: The number of hydrogen bond acceptors has been shown to be a critical descriptor for the inhibitory activity of pyrimidine (B1678525) derivatives imist.maresearchgate.net.

Molecular Density: This descriptor relates to the compactness of the molecule and can influence how well it fits into a target's binding site imist.maresearchgate.net.

By understanding which descriptors are most influential, chemists can rationally modify the this compound scaffold—for instance, by adding hydrophobic groups to increase logP or incorporating hydrogen bond donors/acceptors—to enhance the desired inhibitory profile nih.gov.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein nih.govnih.gov. These techniques provide atomic-level details of the binding process, which are invaluable for structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex nih.gov. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their binding energy. This scoring function estimates the binding affinity, with lower (more negative) scores generally indicating stronger binding.

For a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines designed as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), induced fit docking (IFD) was used to predict binding affinities. The results showed that the compounds were predicted to bind with high affinity to the target enzyme, with IFD scores ranging from -2464.66 to -2471.58 cal mol⁻¹ nih.gov. These scores compared favorably with known binders like pyrimethamine and the natural substrate, dihydrofolate nih.gov.

The table below presents a selection of IFD scores for pyrimidine-2,4-diamine derivatives and known inhibitors against PfDHFR.

| Compound | IFD Score (cal mol⁻¹) | Target Enzyme |

| 5-[(phenethylamino)methyl]pyrimidine-2,4-diamine series | -2464.66 to -2471.58 | PfDHFR nih.gov |

| Pyrimethamine | -2460.19 to -2470.90 | PfDHFR nih.gov |

| Cycloguanil | -2460.19 to -2470.90 | PfDHFR nih.gov |

| WR99210 | -2460.19 to -2470.90 | PfDHFR nih.gov |

Beyond predicting binding affinity, docking studies reveal the specific binding conformation of the ligand and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For pyrimidine-2,4-diamine derivatives targeting PfDHFR, docking studies showed that the pyrimidine core maintained a highly conserved binding mode, while a flexible side chain showed greater variability in its conformation nih.gov.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally. Docking-based virtual screening is a common strategy where millions of compounds are computationally docked into the target's active site, and top-scoring hits are selected for further investigation .

This methodology has been successfully applied to identify novel pyrimidine-2,4-diamine scaffolds. For example, a screening campaign of a compound library against Trypanosoma brucei pteridine (B1203161) reductase 1 (TbPTR1) identified a 2,4-diaminopyrimidine (B92962) scaffold as a promising starting point for new inhibitors nih.gov.

Furthermore, computational approaches guide the design of new chemical libraries focused on the pyrimidine-2,4-diamine scaffold. DNA-encoded library technology (DELT) combined with in silico design allows for the rapid generation and interrogation of vast libraries containing millions or even billions of members nih.gov. By using different functionalized pyrimidine cores and a diverse set of building blocks selected through chemoinformatic methods, these libraries can be tailored to explore a wide chemical space and identify potent and selective inhibitors for various therapeutic targets nih.gov.

De Novo Design and Scaffold Hopping Strategies for Pyrimidine-2,4-Diamines

De novo design and scaffold hopping are powerful computational strategies employed in drug discovery to generate novel molecular structures with desired pharmacological properties. For pyrimidine-2,4-diamines, these techniques have been instrumental in designing new inhibitors and therapeutic agents.

De novo design involves the computational construction of novel ligands, often piece by piece, within the active site of a biological target. This approach has been successfully applied to the pyrimidine-2,4-diamine core. For instance, researchers have utilized the pyrimidine-2,4-diamine moiety as a key building block in the de novo design of nonsteroidal Vitamin D receptor (VDR) agonists. researchgate.net In these models, the pyrimidine-2,4-diamine serves as a bioisosteric replacement for the A-ring of the natural hormone, 1α,25(OH)₂D₃. researchgate.net Similarly, this scaffold has been used in the design of potent antivirals against the dengue virus (DENV) by generating novel 2,4-disubstituted pyrimidine analogs that fit into a specific pocket of the DENV envelope protein.

Scaffold hopping is a computational technique that aims to identify isosteric replacements for a core molecular structure (the scaffold) while retaining its biological activity. This strategy is crucial for discovering new intellectual property, improving physicochemical properties, or avoiding undesirable characteristics of a known active molecule. researchgate.net In the context of pyrimidine-2,4-diamines, scaffold hopping has been used to discover new classes of inhibitors. For example, starting from thienopyrimidine-based inhibitors, scaffold hopping strategies have led to the identification of novel furano[2,3-d]pyrimidine amides as potent inhibitors of the carboxylesterase Notum, a negative regulator of the Wnt signaling pathway. nih.govresearchgate.net This approach, supported by X-ray crystallography, allows for the exploration of different heterocyclic cores to optimize potency and drug-like properties. nih.govresearchgate.net

The table below summarizes various applications of these design strategies for pyrimidine-2,4-diamine derivatives.

| Computational Strategy | Application Area | Target | Example Scaffold/Derivative | Reference |

| De Novo Design | Antiviral | Dengue Virus (DENV) Envelope Protein | 2,4-disubstituted pyrimidine analogs | |

| De Novo Design | Cancer Therapy | Vitamin D Receptor (VDR) | Pyrimidine-2,4-diamine as A-ring mimic | researchgate.net |

| De Novo Design | Antimicrobial | Bacterial Membranes | Arylamide oligomers with pyrimidine units | nih.gov |

| Scaffold Hopping | Wnt Signaling Regulation | Notum Carboxylesterase | Furano[2,3-d]pyrimidine amides | nih.govresearchgate.net |

| Scaffold Hopping | General Drug Discovery | Various Heteroarenes | Skeletal editing of pyrimidines | researchgate.net |

Advanced Theoretical Studies of Electronic Structure and Reactivity of Pyrimidine-2,4-Diamines

Advanced theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), provide profound insights into the electronic structure and chemical reactivity of pyrimidine-2,4-diamine and its derivatives. These computational analyses are crucial for understanding reaction mechanisms, predicting sites of metabolic activity, and explaining observed biological activities.

Theoretical investigations have been conducted to understand the selective hydrolysis of the amino groups in 2,4-diaminopyrimidine systems. acs.org Ab initio calculations have shown that the preferred site of hydrolysis can be influenced by the presence of other substituents on the pyrimidine ring. acs.org For instance, an electron-donating group at the C6 position can alter the electronic distribution, leading to the unexpected formation of the 4-amino-2-oxopyrimidine isomer instead of the more commonly observed 2-amino-4-oxopyrimidine. acs.org

DFT calculations are frequently used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity and electronic properties. acs.orgresearchgate.net Studies on diaminopyrimidine sulfonate derivatives have shown that the charge density for the HOMO is largely located over the pyrimidine-2,4-diamine ring, indicating its role as an electron-donating moiety. acs.org Conversely, the LUMO is often located on substituent groups, suggesting these are the likely sites for nucleophilic attack. acs.org

Molecular Electrostatic Potential (MEP) surfaces are another valuable tool derived from computational studies. MEP maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This information is critical for understanding and predicting intermolecular interactions, such as hydrogen bonding and receptor-ligand binding, which are fundamental to the biological activity of pyrimidine-2,4-diamines. researchgate.net

The following table presents key findings from theoretical studies on pyrimidine-2,4-diamine derivatives.

| Computational Method | Parameter Studied | Key Finding | Implication | Reference |

| Ab Initio Calculations | Reaction Mechanism | Substituents on the pyrimidine ring alter the preferred site of acid hydrolysis. | Predicts and explains synthetic outcomes. | acs.org |

| Density Functional Theory (DFT) | Frontier Molecular Orbitals (HOMO/LUMO) | HOMO density is concentrated on the pyrimidine-2,4-diamine moiety. | Identifies the core scaffold as the primary electron donor in reactions. | acs.org |

| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Reveals electron-rich and electron-poor regions on the molecular surface. | Helps predict intermolecular interactions and binding affinity to biological targets. | researchgate.net |

| Density Functional Theory (DFT) | Chemical Reactivity Parameters | High electrophilicity index calculated for certain pyrimidine derivatives. | Suggests a propensity to accept electrons in chemical reactions. | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of 5 Methylpyrimidine 2,4 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in unique chemical environments.

Proton NMR (¹H-NMR): The ¹H-NMR spectrum of 5-methylpyrimidine-2,4-diamine is expected to show distinct signals corresponding to the methyl group protons, the aromatic proton on the pyrimidine (B1678525) ring, and the protons of the two amino groups.

Aromatic Proton (H-6): A singlet is anticipated for the single proton attached to the pyrimidine ring at position 6. Its chemical shift would appear in the downfield aromatic region, influenced by the electron-donating amino groups and the ring nitrogen atoms.

Amino Protons (NH₂): The four protons from the two amino groups at positions 2 and 4 would likely appear as two separate broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Methyl Protons (CH₃): The three protons of the methyl group at position 5 are chemically equivalent and would produce a sharp singlet in the upfield region of the spectrum.

Carbon NMR (¹³C-NMR): The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected:

Quaternary Carbons (C-2, C-4, C-5): Three signals would correspond to the non-protonated carbons of the pyrimidine ring. The carbons bearing the amino groups (C-2 and C-4) would be significantly shifted downfield due to the deshielding effect of the nitrogen atoms. The carbon bearing the methyl group (C-5) would appear at a more intermediate chemical shift.

Methine Carbon (C-6): One signal would correspond to the protonated carbon (C-6) of the pyrimidine ring.

Methyl Carbon (C-5 CH₃): A signal in the upfield region would represent the carbon of the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Signal Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-6 | Aromatic CH | Singlet | ~155-165 |

| C-2 | Pyrimidine C-NH₂ | - | ~160-170 |

| C-4 | Pyrimidine C-NH₂ | - | ~160-170 |

| C-5 | Pyrimidine C-CH₃ | - | ~110-120 |

| 5-CH₃ | Methyl | Singlet | ~10-20 |

| 2-NH₂ | Amino | Broad Singlet | - |

| 4-NH₂ | Amino | Broad Singlet | - |

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com In this compound, a COSY spectrum would be relatively simple, primarily confirming the absence of ¹H-¹H coupling for the isolated methyl and aromatic ring protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). libretexts.org This is an essential tool for assigning carbon resonances. uvic.ca For this compound, the HSQC spectrum would show key correlations:

A cross-peak connecting the singlet signal of the H-6 proton to the C-6 carbon signal.

A cross-peak connecting the singlet signal of the methyl protons to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (²JCH and ³JCH). libretexts.org This allows for the assignment of quaternary (non-protonated) carbons. rsc.org Key expected HMBC correlations for this compound would include:

The methyl protons showing correlations to the C-5 and C-4/C-6 carbons of the pyrimidine ring.

The aromatic H-6 proton showing correlations to the C-2, C-4, and C-5 carbons, as well as the carbon of the methyl group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This precision allows for the determination of the exact molecular formula from the measured mass, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₅H₈N₄), HRMS would confirm its elemental composition by matching the experimentally measured mass to the calculated theoretical mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₈N₄ |

| Calculated Exact Mass ([M+H]⁺) | 125.08217 |

| Expected Measurement | 125.0822 ± 0.0005 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. libretexts.org The fragmentation of pyrimidine derivatives often involves characteristic losses of small molecules or radicals from the ring system. iosrjournals.orgsapub.orgresearchgate.net

For this compound, the protonated molecular ion ([M+H]⁺, m/z 125) would be selected and fragmented. Plausible fragmentation pathways could include:

Loss of Ammonia (NH₃): Ejection of an amino group as ammonia is a common pathway for amino-substituted heterocycles.

Loss of HCN or NH₂CN: Cleavage of the pyrimidine ring can lead to the loss of stable neutral molecules like hydrogen cyanide or cyanamide.

Retro-Diels-Alder Reaction: A characteristic ring-opening and fragmentation pathway for heterocyclic systems.

Table 3: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 125 | 108 | NH₃ (Ammonia) |

| 125 | 98 | HCN (Hydrogen Cyanide) |

| 125 | 83 | NH₂CN (Cyanamide) |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present. vscht.cz Infrared (IR) and Raman spectroscopy are complementary techniques governed by different selection rules. spectrabase.com

Infrared (IR) Spectroscopy: An IR spectrum measures the absorption of infrared radiation corresponding to the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands: libretexts.orgmasterorganicchemistry.com

N-H Stretching: Strong, sharp to moderately broad bands in the region of 3500-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) groups.

C-H Stretching: Bands just below 3000 cm⁻¹ for the methyl group (sp³ C-H) and potentially a weaker band just above 3000 cm⁻¹ for the aromatic C-H stretch.

N-H Bending: A strong band around 1650-1580 cm⁻¹ due to the scissoring motion of the NH₂ groups.

C=N and C=C Stretching: A series of characteristic bands in the 1600-1400 cm⁻¹ region, often referred to as the "fingerprint region" for aromatic heterocycles, corresponding to the stretching vibrations of the pyrimidine ring.

C-H Bending: Vibrations for the methyl group would appear around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would complement the IR data, often showing strong signals for the pyrimidine ring breathing modes, which may be weak in the IR spectrum.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3450 | ~3450 | Strong (IR), Weak (Raman) |

| N-H Stretch (symmetric) | ~3350 | ~3350 | Strong (IR), Weak (Raman) |

| Aromatic C-H Stretch | ~3050 | ~3050 | Weak-Medium |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | Medium |

| N-H Bend (Scissoring) | ~1620 | Weak | Strong (IR) |

| Ring C=N, C=C Stretches | 1600-1400 | 1600-1400 | Strong, Multiple Bands |

| CH₃ Bend (asymmetric) | ~1460 | ~1460 | Medium |

| CH₃ Bend (symmetric) | ~1375 | ~1375 | Medium |

Characterization of Characteristic Functional Groups and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

The primary amino (-NH₂) groups are prominent features in the vibrational spectra. Typically, the N-H stretching vibrations of primary amines appear in the region of 3300-3500 cm⁻¹. For 2,4-diaminopyrimidine (B92962) derivatives, these often manifest as two distinct bands, corresponding to the asymmetric and symmetric stretching modes. For instance, in the related compound 2,4-diaminopyrimidine-5-carbonitrile, N-H stretching bands are observed around 3480 cm⁻¹. The pyrimidine ring itself gives rise to a series of characteristic vibrations. C-H stretching vibrations from the methyl group and the aromatic ring are expected in the 3100-2900 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrimidine ring typically produce a complex pattern of bands in the 1650-1400 cm⁻¹ region. The methyl group (C-H) bending vibrations are anticipated around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

A detailed assignment of the principal vibrational modes, based on data from similar pyrimidine structures, is presented in the interactive table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | 3400 - 3500 | Amino (-NH₂) |

| N-H Symmetric Stretch | 3300 - 3400 | Amino (-NH₂) |

| C-H Aromatic Stretch | 3000 - 3100 | Pyrimidine Ring |

| C-H Aliphatic Stretch | 2850 - 3000 | Methyl (-CH₃) |

| C=N/C=C Ring Stretch | 1400 - 1650 | Pyrimidine Ring |

| N-H Bending | 1550 - 1650 | Amino (-NH₂) |

| C-H Bending | 1350 - 1470 | Methyl (-CH₃) |

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

The intermolecular interactions in the solid state, particularly hydrogen bonding, play a crucial role in determining the crystal packing and ultimately the physicochemical properties of this compound. The two primary amino groups and the nitrogen atoms within the pyrimidine ring are all potential sites for hydrogen bond donation and acceptance.

In the crystal lattice of diaminopyrimidine derivatives, extensive hydrogen-bonding networks are commonly observed. The amino groups can act as hydrogen bond donors to the nitrogen atoms of the pyrimidine rings of adjacent molecules, forming robust supramolecular synthons. These interactions often lead to the formation of dimers, chains, or more complex three-dimensional networks. For example, in salts of 2,4-diaminopyrimidine, a recurring motif is the R²₂(8) homosynthon, where two molecules form a dimer through N-H···N interactions. The presence of the methyl group at the 5-position can influence the steric environment and, consequently, the preferred hydrogen bonding patterns.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Both single-crystal and powder XRD techniques provide invaluable information about the structure of this compound.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural data for a molecule. By analyzing the diffraction pattern of a single, well-ordered crystal, it is possible to determine the precise coordinates of each atom in the unit cell. This information reveals bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

The following table presents typical crystallographic parameters that could be expected for a derivative of this compound, based on published data for similar compounds.

| Crystal Parameter | Expected Value/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c, P-1 |

| a (Å) | 5 - 15 |

| b (Å) | 5 - 20 |

| c (Å) | 10 - 25 |

| α (°) | 90 (for monoclinic) |

| β (°) | 90 - 110 |

| γ (°) | 90 (for monoclinic) |

| Z (molecules/unit cell) | 2, 4, or 8 |

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Purity

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. It is particularly useful for identifying the crystalline phase of a compound and for detecting the presence of different polymorphic forms. Polymorphism is the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice.

Each crystalline form of a compound produces a unique PXRD pattern, which serves as a "fingerprint" for that specific phase. The pattern consists of a series of peaks at characteristic diffraction angles (2θ), which are determined by the spacing between the planes of atoms in the crystal lattice according to Bragg's Law. By comparing the PXRD pattern of a sample of this compound to a reference pattern, its phase purity can be assessed. Furthermore, PXRD is a primary tool for screening for and characterizing different polymorphs, which can have significantly different physical properties such as solubility and stability. The study of polymorphism is of critical importance in the pharmaceutical industry.

Strategic Research Directions and Future Perspectives for 5 Methylpyrimidine 2,4 Diamine Chemistry

Development of Multi-Target Inhibitors and Polypharmacology Approaches

The paradigm of "one drug, one target" is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. nih.govfrontiersin.org Polypharmacology, the design of single chemical entities that modulate multiple targets, offers a promising strategy to enhance therapeutic efficacy and circumvent resistance mechanisms. dovepress.comnih.gov The pyrimidine-2,4-diamine core is exceptionally well-suited for this approach due to its versatile and tunable structure.

Researchers are actively developing multi-target-directed ligands (MTDLs) based on this scaffold. nih.gov A key strategy involves combining pharmacophores—molecular fragments responsible for a drug's biological activity—from different drugs into a single hybrid molecule. nih.gov For instance, pyrimidine (B1678525) derivatives have been investigated as dual inhibitors of targets like Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are implicated in cancer progression. nih.govmdpi.com Similarly, the pyrimidine ring is a core component in dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis. frontiersin.org

The development of these multi-target agents has the potential to offer improved pharmacokinetic profiles and reduce the likelihood of drug-drug interactions compared to combination therapies. nih.gov

Table 1: Examples of Pyrimidine-Based Multi-Target Inhibitors

| Inhibitor Class | Targets | Therapeutic Area | Key Findings |

| Aminopyrimidine-diones | BRD4 / PLK1 | Oncology | Compounds showed synergistic antitumor effects by targeting multiple processes in cancer growth and survival. nih.govmdpi.com |

| Diaryl Pyrimidines | EGFR / VEGFR-2 | Oncology | Derivatives demonstrated the ability to inhibit two key receptors involved in tumor progression and angiogenesis. frontiersin.org |

| Pyrimidine Analogues | PPARγ / AT1 | Diabetes | Multi-target compounds have been investigated for their potential to treat Type 2 Diabetes Mellitus by hitting multiple relevant targets. frontiersin.org |

Rational Design of Resistance-Overcoming Pyrimidine-2,4-Diamines for Evolving Biological Targets (e.g., Mutant DHFR)